molecular formula C7H11NO B077940 4-Methyl-5-oxohexanenitrile CAS No. 10413-01-1

4-Methyl-5-oxohexanenitrile

Cat. No. B077940
CAS RN: 10413-01-1
M. Wt: 125.17 g/mol
InChI Key: NWVJJSXURDQKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-oxohexanenitrile is a compound that likely features in research focusing on organic synthesis, nitrile chemistry, and the exploration of functionalized molecules for various applications. Given the structure, it can be inferred that research in these areas might shed light on its synthesis, properties, and potential applications, excluding drug use and side effects as requested.

Synthesis Analysis

Research on compounds similar to 4-Methyl-5-oxohexanenitrile, such as the synthesis of various nitriles and related molecules, provides insights into possible synthetic routes. For example, palladium-catalyzed cascade reactions of δ-ketonitriles with arylboronic acids have been studied, offering methods for synthesizing pyridines and related structures from nitrile precursors (Yao et al., 2020).

Molecular Structure Analysis

Molecular structure analysis often involves computational and spectroscopic methods to elucidate the geometry, electronic structure, and reactivity of compounds. For instance, the structural and spectral analysis of novel compounds provides valuable data for understanding the electronic and geometric features essential for reactivity and properties (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

The reactivity of nitriles and their derivatives, including potential reactions and properties, is a key area of interest. Studies have explored various reactions, such as the Knoevenagel condensation and Michael addition, to construct complex molecules with nitriles as key intermediates or products (Kasturi & Sharma, 1975).

Scientific Research Applications

  • Synthesis of Pyridines : A study demonstrated the use of 5-oxohexanenitrile in the palladium-catalyzed cascade reactions with arylboronic acids. This process synthesizes important 2-methylpyridines, which can be further modified to create various pyridine derivatives. This method offers a practical and atom-economical approach for synthesizing valuable pyridines with broad functional groups under mild conditions (Yao et al., 2020).

  • Bakers' Yeast Reduction : Another research focused on the reduction of γ and δ ketonitriles, including 5-oxohexanenitrile, using bakers' yeast. This process yielded (S) alcohols, which are useful intermediates for preparing chiral lactones like (S)(−)-4-methylbutyrolactone and (S)-(−)-5-hexanolide (Gopalan et al., 1991).

  • Synthesis of Isoxazol Compounds : A study detailed the synthesis of 3-bulkyalkylsubstituted 5-aminoisoxazol from 3-ketonitrile compounds, demonstrating the utility of 4-ethyl-4-methyl-3-oxohexanenitrile in producing isoxazol derivatives (Rouchaud et al., 2010).

properties

IUPAC Name

4-methyl-5-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(7(2)9)4-3-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVJJSXURDQKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468635
Record name 4-Methyl-5-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-oxohexanenitrile

CAS RN

10413-01-1
Record name 4-Methyl-5-oxohexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10413-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-oxohexanenitrile
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-oxohexanenitrile
Reactant of Route 3
4-Methyl-5-oxohexanenitrile
Reactant of Route 4
4-Methyl-5-oxohexanenitrile
Reactant of Route 5
4-Methyl-5-oxohexanenitrile
Reactant of Route 6
4-Methyl-5-oxohexanenitrile

Citations

For This Compound
3
Citations
Y Higashio, T Shoji - Applied Catalysis A: General, 2004 - Elsevier
Nitrogen-containing compounds are used as structural components of pharmaceuticals and agrochemicals due to their high biological activities. There are many nitrogen-containing …
Number of citations: 117 www.sciencedirect.com
YS Higasio, T Shoji - Applied Catalysis A: General, 2001 - Elsevier
Nitrogen-containing compounds are used as structural components of pharmaceuticals and agrochemicals due to their high biological activities. There are many nitrogen-containing …
Number of citations: 130 www.sciencedirect.com
A Hossan - American Journal of Organic Chemistry, 2013 - academia.edu
A series of 5-oxohexannitrile derivatives IIa-d was prepared by reaction of acrylonitrile with ketones Ia-d. On the other hand, semicarbazone derivatives IVa-d were obtained upon …
Number of citations: 1 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.